Regioisomeric Scaffold Comparison: 2-Pyrazinyl vs 6-Pyrazinyl Substitution
The target compound bears the pyrazine ring at the 2-position of the pyrimidine (CAS 1341312-00-2), whereas the 6-regioisomer (CAS 2090592-02-0) places it meta to the carboxylic acid. This positional difference is critical when the carboxylic acid is employed as a directing group for C–H functionalisation or as a metal-coordinating handle. In the patent literature describing pyrazin-2-yl-pyrimidin-4-yl-amine CHK1 inhibitors, the regiospecific 2-pyrazinyl-4-substituted pyrimidine architecture is required for kinase hinge-binding, confirming that the 6-substituted analog cannot serve as a bioisosteric replacement [1]. Both isomers share identical molecular formula (C₉H₆N₄O₂) and molecular weight (202.17), making them indistinguishable by MS alone; orthogonal characterisation (e.g., ¹H NMR, HPLC retention time) is essential for procurement quality control [2].
| Evidence Dimension | Regiochemistry of pyrazine attachment to pyrimidine ring |
|---|---|
| Target Compound Data | Pyrazin-2-yl at pyrimidine 2-position; SMILES: O=C(O)c1nc(-c2cnccn2)ncc1 |
| Comparator Or Baseline | Pyrazin-2-yl at pyrimidine 6-position (CAS 2090592-02-0); SMILES: O=C(O)c1cc(-c2cnccn2)ncn1 |
| Quantified Difference | Positional isomerism; no quantitative bioactivity difference data available; differentiated by ¹H NMR coupling pattern and HPLC retention |
| Conditions | Structural comparison; CHK1 kinase inhibitor SAR from EP 2197874 B1 |
Why This Matters
Procurement of the incorrect regioisomer yields a scaffold with altered vector geometry for subsequent functionalisation, invalidating SAR established from CHK1 and other kinase programs.
- [1] EP 2197874 B1. Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use. Claim 1 specifies pyrazin-2-yl-pyrimidin-4-yl-amine scaffold for CHK1 inhibition. View Source
- [2] ChemSrc. 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid, CAS 2090592-02-0, MF C₉H₆N₄O₂, MW 202.17. View Source
